molecular formula C17H18N4O3S B6559341 N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921778-03-2

N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6559341
CAS No.: 921778-03-2
M. Wt: 358.4 g/mol
InChI Key: ITIOMJRVLXMDRW-UHFFFAOYSA-N
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Description

N-(4-{[(3-Acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a thiazole core substituted with a cyclopropanecarboxamide group and a carbamoylmethyl side chain linked to a 3-acetamidophenyl moiety.

Properties

IUPAC Name

N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10(22)18-12-3-2-4-13(7-12)19-15(23)8-14-9-25-17(20-14)21-16(24)11-5-6-11/h2-4,7,9,11H,5-6,8H2,1H3,(H,18,22)(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIOMJRVLXMDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized through comparisons with analogs reported in the literature. Key similarities and differences are outlined below:

Structural Analogs and Substituent Effects

N-(4-{[(5-Acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Difference: The phenyl group is substituted with 5-acetamido and 2-methoxy groups instead of 3-acetamido.

N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6)

  • Difference : The 3-acetamidophenyl group is replaced with a 4-methylphenyl moiety.
  • Impact : The methyl group reduces hydrogen-bonding capacity, which may decrease solubility and target affinity relative to the acetamido-substituted analog .

N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)

  • Difference : Lacks the cyclopropanecarboxamide and carbamoylmethyl groups; instead, a 4-chlorobenzamide is directly attached to the thiazole.
  • Activity : Exhibits potent anti-inflammatory activity (carrageenan-induced edema model), suggesting that halogenation enhances bioactivity in thiazole derivatives .

Physicochemical Properties
Compound Molecular Formula Key Substituents LogP (Predicted) Molecular Weight
Target Compound C₁₆H₁₇N₃O₃S 3-Acetamidophenyl, cyclopropane ~2.1 347.4 g/mol
CAS 923139-08-6 C₁₆H₁₇N₃O₂S 4-Methylphenyl, cyclopropane ~2.8 331.4 g/mol
Compound 5c C₁₆H₁₁ClN₂OS 4-Chlorobenzamide, phenylthiazole ~3.5 314.8 g/mol

Key Observations :

  • The target compound’s acetamido group likely improves solubility (lower LogP) compared to methyl or chloro analogs.

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